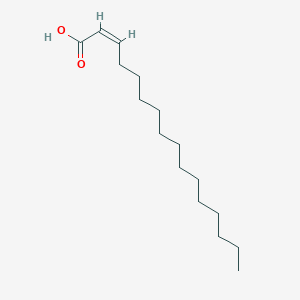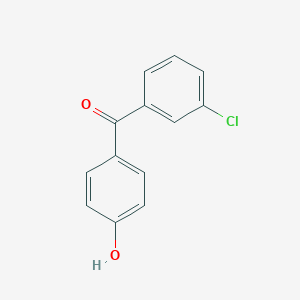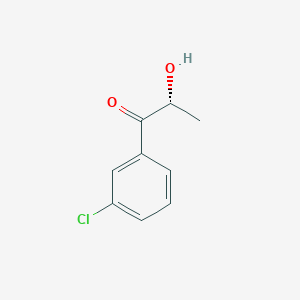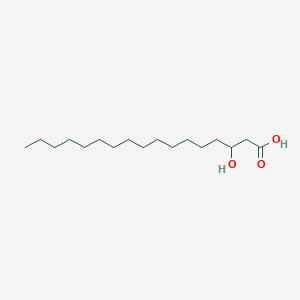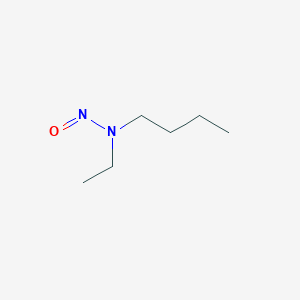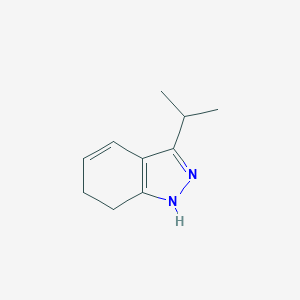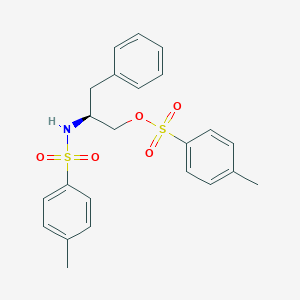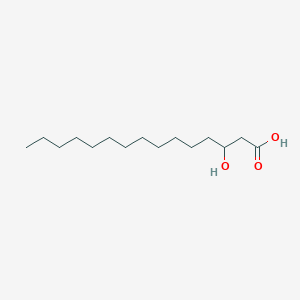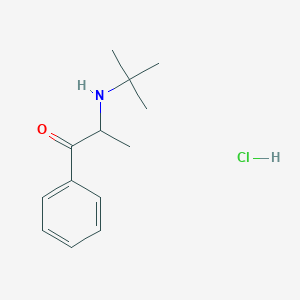
2-(tert-ブチルアミノ)プロピオフェノン塩酸塩
説明
この化合物は、特にパーキンソン病などの神経疾患の治療における潜在的な治療効果について研究されてきました .
2. 製法
マレ酸アルチニクリンの合成には、いくつかの段階が含まれます。
出発物質: プロセスは、5-ブロモ-3-ピリジンカルボン酸から始まります。
酸塩化物の形成: この化合物は、1,2-ジクロロエタン中のチオニルクロリドで処理して酸塩化物を形成します。
エステル形成: 次に、酸塩化物は、1,2-ジクロロエタン中のエタノールで処理することによりエステルに変換されます。
クライゼン縮合: エステルは、リチウムビス(トリメチルシリル)アミドの存在下でN-ビニルピロリジノンとクライゼン縮合を行い、その後、塩酸水溶液中で還流してピロリン誘導体を生成します。
還元: ピロリン誘導体は、N-カルボベンジルオキシ-L-プロリンの存在下で水素化ホウ素ナトリウムで還元して、エナンチオマー的に富んだピロリジンを生成します。
還元メチル化: ピロリジンは、水性ホルムアルデヒドとギ酸を使用して還元メチル化されます。
カップリング反応: 得られたN-メチルピロリジンは、テトラヒドロフラン中のビス(トリフェニルホスフィン)パラジウムジクロリド、ヨウ化銅(I)、およびトリエチルアミン存在下でトリメチルシリルアセチレンとカップリングされます。
脱シリル化と塩形成: トリメチルシリル基は、メタノール中で還流した炭酸セシウムを使用して除去され、最終生成物は、メタノール中のマレイン酸で処理することによりマレイン酸塩に変換されます.
科学的研究の応用
マレ酸アルチニクリンは、その潜在的な治療用途について広く研究されてきました。
作用機序
生化学分析
Biochemical Properties
2-(tert-Butylamino)propiophenone Hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. It is known to interact with dopamine transporters, inhibiting the reuptake of dopamine, which leads to increased dopamine levels in the synaptic cleft . This interaction is crucial for its antidepressant-like activity. Additionally, it may interact with other neurotransmitter systems, including norepinephrine and serotonin, although its primary action is on dopamine transporters .
Cellular Effects
The effects of 2-(tert-Butylamino)propiophenone Hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving dopamine . This modulation can lead to changes in gene expression and cellular metabolism. For instance, increased dopamine levels can affect the expression of genes involved in mood regulation and synaptic plasticity . Moreover, it can impact cellular metabolism by altering the energy balance within neurons, potentially leading to changes in cellular respiration and ATP production .
Molecular Mechanism
At the molecular level, 2-(tert-Butylamino)propiophenone Hydrochloride exerts its effects primarily through the inhibition of dopamine reuptake . This inhibition occurs due to the binding of the compound to the dopamine transporter, preventing dopamine from being reabsorbed into the presynaptic neuron . This results in increased dopamine levels in the synaptic cleft, enhancing dopaminergic signaling. Additionally, it may also inhibit the reuptake of norepinephrine and serotonin to a lesser extent, contributing to its overall pharmacological profile .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(tert-Butylamino)propiophenone Hydrochloride can change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under extreme conditions . Long-term studies have shown that its effects on cellular function can persist, with sustained changes in gene expression and cellular metabolism observed in both in vitro and in vivo models . These temporal effects are crucial for understanding its long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of 2-(tert-Butylamino)propiophenone Hydrochloride vary with different dosages in animal models. At lower doses, it primarily enhances dopaminergic signaling without significant adverse effects . At higher doses, it can lead to toxic effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired pharmacological effects without causing toxicity . These dosage-dependent effects are essential for determining the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
2-(tert-Butylamino)propiophenone Hydrochloride is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . It is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
Within cells and tissues, 2-(tert-Butylamino)propiophenone Hydrochloride is transported and distributed through various mechanisms . It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Transporters and binding proteins facilitate its movement within cells, influencing its localization and accumulation . These transport and distribution mechanisms are vital for understanding how the compound reaches its target sites and exerts its pharmacological effects.
Subcellular Localization
The subcellular localization of 2-(tert-Butylamino)propiophenone Hydrochloride is critical for its activity and function . It is primarily localized in the synaptic cleft, where it interacts with dopamine transporters . Post-translational modifications and targeting signals may direct it to specific compartments or organelles within neurons . This localization is essential for its role in modulating dopaminergic signaling and influencing cellular processes.
準備方法
The synthesis of Altinicline maleate involves several steps:
Starting Material: The process begins with 5-bromo-3-pyridinecarboxylic acid.
Formation of Acid Chloride: This compound is treated with thionyl chloride in 1,2-dichloroethane to form the acid chloride.
Ester Formation: The acid chloride is then converted to an ester by treatment with ethanol in 1,2-dichloroethane.
Claisen Condensation: The ester undergoes Claisen condensation with N-vinylpyrrolidinone in the presence of lithium bis(trimethylsilyl)amide, followed by refluxing in aqueous hydrochloric acid to yield a pyrroline derivative.
Reduction: The pyrroline derivative is reduced with sodium borohydride in the presence of N-carbobenzyloxy-L-proline to yield an enantiomerically enriched pyrrolidine.
Reductive Methylation: The pyrrolidine is reductively methylated using aqueous formaldehyde and formic acid.
Coupling Reaction: The resulting N-methylpyrrolidine is coupled with trimethylsilyl acetylene in the presence of bis(triphenylphosphine)palladium dichloride, cuprous iodide, and triethylamine in tetrahydrofuran.
Desilylation and Salt Formation: The trimethylsilyl group is removed using cesium carbonate in refluxing methanol, and the final product is converted to the maleate salt by treatment with maleic acid in methanol.
化学反応の分析
マレ酸アルチニクリンは、さまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化される可能性がありますが、詳細な酸化経路は広範囲にわたって文書化されていません。
還元: 製法で述べたように、水素化ホウ素ナトリウムによる還元は、その合成における重要なステップです。
置換: この化合物は、特にトリメチルシリルアセチレンとのカップリング反応中に、置換反応を起こす可能性があります。
一般的な試薬と条件: チオニルクロリド、リチウムビス(トリメチルシリル)アミド、水素化ホウ素ナトリウム、およびビス(トリフェニルホスフィン)パラジウムジクロリドなどの試薬は、その合成で一般的に使用されます.
類似化合物との比較
マレ酸アルチニクリンは、ニコチン性アセチルコリン受容体のα4β2サブタイプに対する高い選択性により、独特です。類似の化合物には、次のものがあります。
バレニクリン: 別のニコチン性アセチルコリン受容体アゴニストですが、受容体サブタイプ選択性が異なります。
ニコチン: 複数のニコチン性アセチルコリン受容体サブタイプに影響を与える非選択的アゴニストです。
エピバチジン: ニコチン性アセチルコリン受容体に対する高い親和性を備えた強力なアゴニストですが、マレ酸アルチニクリンに見られる選択性はありません.
特性
IUPAC Name |
2-(tert-butylamino)-1-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10(14-13(2,3)4)12(15)11-8-6-5-7-9-11;/h5-10,14H,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZBSTLIANDWJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)NC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40979206 | |
| Record name | 2-(tert-Butylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40979206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63199-74-6 | |
| Record name | 2-(tert-Butylamino)propiophenone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063199746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(tert-Butylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40979206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(TERT-BUTYLAMINO)PROPIOPHENONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4215L598Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


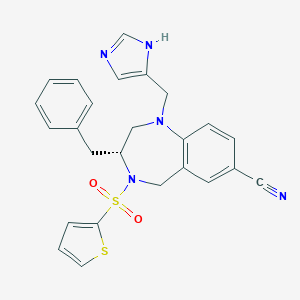
![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B126715.png)

